

chemical properties of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile

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An In-depth Technical Guide on **3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, also known as 4-(Trifluoromethoxy)benzoyl acetonitrile, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a β -ketonitrile group and a trifluoromethoxy-substituted phenyl ring, makes it a valuable synthetic intermediate. The trifluoromethoxy ($-\text{OCF}_3$) group is a key pharmacophore used in drug design to enhance metabolic stability, lipophilicity, and bioavailability of molecules.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental properties of **3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile** are summarized below. These data are compiled from various chemical suppliers and databases.

Property	Value	References
CAS Number	122454-46-0	[3]
Molecular Formula	C ₁₀ H ₆ F ₃ NO ₂	[1][4]
Molecular Weight	229.16 g/mol	[1][4]
Appearance	White solid	[1]
Purity	≥97% - 99% (HPLC)	[1][5]
Synonyms	4-(Trifluoromethoxy)benzoyl acetonitrile, 2-Cyano-1-[4-(trifluoromethoxy)phenyl]ethanone	[1]
Storage Conditions	Store in a dry, cool, well-ventilated place. Recommended storage at 0 - 8 °C.	[1][3]
Solubility	Soluble in various organic solvents.	[2]

Spectral Data and Characterization

Characterization of **3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile** is crucial for confirming its identity and purity. While specific spectral data can vary slightly based on the solvent and instrument used, the expected characteristics are as follows.

- ¹H NMR:** The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the phenyl ring (typically in the δ 7.0-8.0 ppm range) and a singlet for the methylene (-CH₂-) protons adjacent to the ketone and nitrile groups (typically in the δ 4.0-4.5 ppm range).
- ¹³C NMR:** The carbon NMR spectrum will display characteristic peaks for the nitrile carbon (C≡N), the carbonyl carbon (C=O), the trifluoromethoxy carbon (-OCF₃), and the aromatic carbons.

- IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the nitrile ($\text{C}\equiv\text{N}$) stretch (around 2250 cm^{-1}) and the ketone ($\text{C}=\text{O}$) stretch (around $1680\text{--}1700\text{ cm}^{-1}$).
- Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak $[\text{M}]^+$ appearing at m/z 229.16.

Experimental Protocols

Synthesis: Claisen-Type Condensation

A common and effective method for synthesizing β -ketonitriles is the Claisen-type condensation of a suitable ester with acetonitrile using a strong base. The following is a representative protocol adapted from a general procedure for analogous compounds.[\[6\]](#)

Reaction: Ethyl 4-(trifluoromethoxy)benzoate + Acetonitrile \rightarrow **3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile**

Materials:

- Ethyl 4-(trifluoromethoxy)benzoate
- Sodium methoxide (NaOMe) or Sodium Hydride (NaH)
- Anhydrous Acetonitrile (CH_3CN)
- Anhydrous solvent (e.g., THF or Diethyl Ether)
- 2M Hydrochloric Acid (HCl)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- A mixture of the base (e.g., sodium methoxide, 1.7 equivalents) and anhydrous acetonitrile (used as both reactant and solvent) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Ethyl 4-(trifluoromethoxy)benzoate (1.0 equivalent) is added to the stirred suspension.
- The reaction mixture is heated to reflux and maintained for several hours (e.g., 3-5 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
- After completion, the mixture is cooled to room temperature. A precipitate may form.
- The precipitate is filtered and redissolved in water.
- The aqueous solution is acidified to a pH of ~2-3 by the slow addition of 2M HCl.
- The resulting mixture is extracted with an organic solvent such as Dichloromethane or Ethyl Acetate (2-3 times).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.

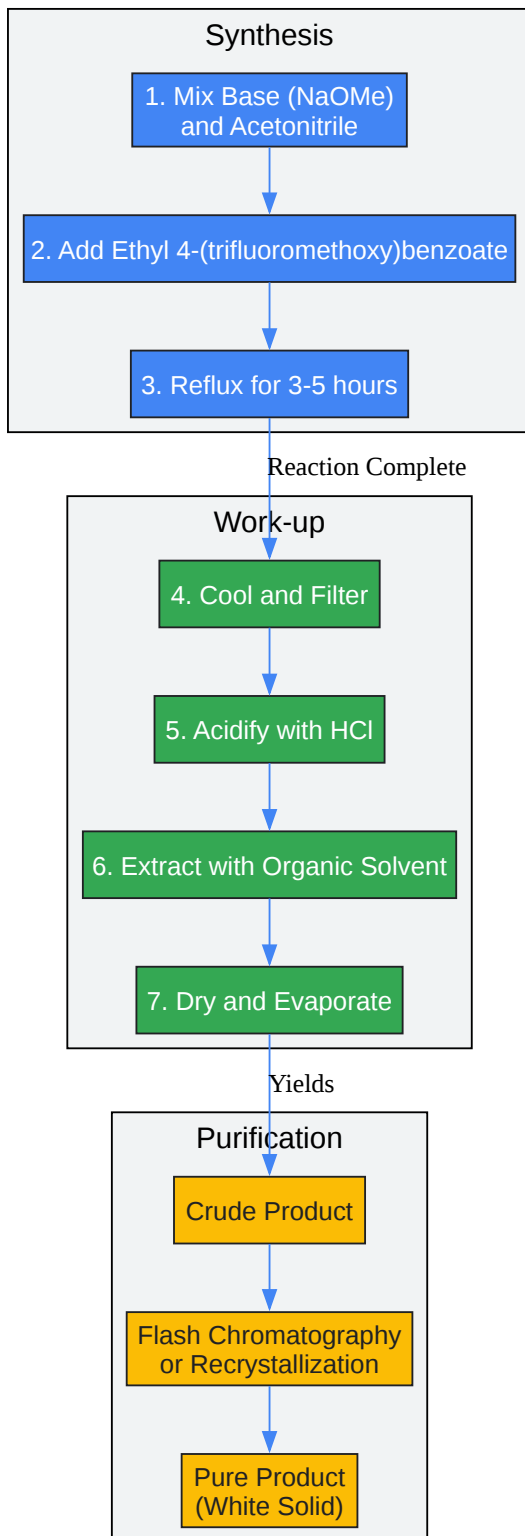
Purification

The crude **3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile** can be purified by one of the following methods:

- Recrystallization: Using a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
- Flash Chromatography: Using silica gel with a gradient of ethyl acetate in petroleum ether or hexane as the eluent.^[6]

The following diagram illustrates the general experimental workflow for the synthesis and purification of the title compound.

Experimental Workflow: Synthesis and Purification



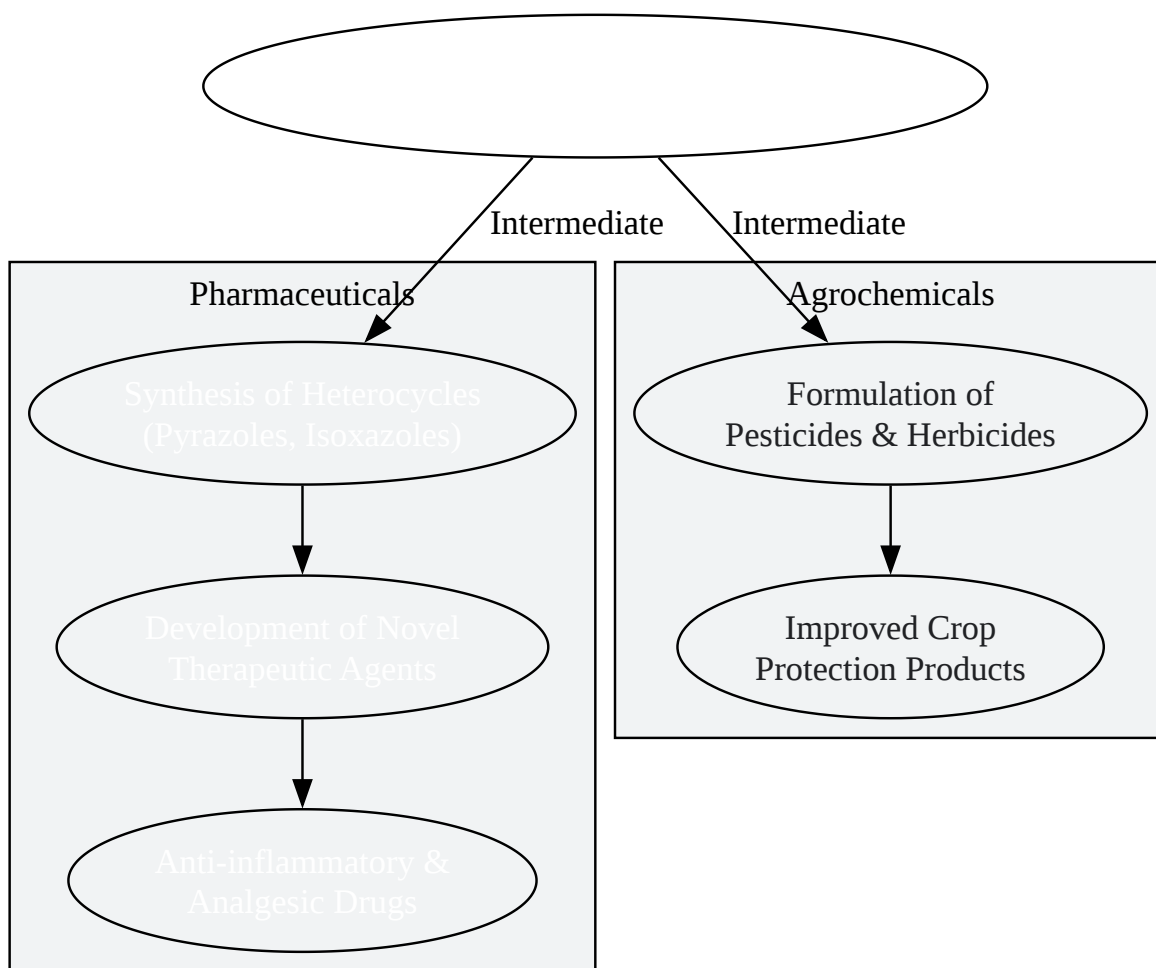
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Workflow for the synthesis and purification of the compound.

Applications in Research and Development

3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

- **Pharmaceutical Development:** It is an intermediate in the synthesis of various biologically active molecules. The β -ketonitrile moiety is a versatile functional group that can participate in a wide range of chemical transformations to create heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in drug discovery. Its use has been noted in the development of anti-inflammatory and analgesic drugs.^[1]
- **Agrochemical Chemistry:** The compound is utilized in the formulation of modern pesticides and herbicides, where the trifluoromethoxy group can enhance efficacy and modulate physical properties.^[1]
- **Material Science:** It has potential applications in the development of advanced polymers and coatings, where its unique chemical properties can impart enhanced durability and performance characteristics.^[1]



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References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]
- 5. 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.nl]
- 6. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [chemical properties of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055452#chemical-properties-of-3-oxo-3-4-trifluoromethoxy-phenyl-propanenitrile]

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